Flucycloxuron, (Z)-

Description

Contextualization within Benzoylphenylurea (B10832687) Insecticides and Acaricides

Benzoylphenylurea (BPU) insecticides are a significant class of pest control agents that function by disrupting the molting process in insects. jeb.co.in Rather than causing immediate death, they interfere with the formation of the new cuticle, leading to developmental abnormalities and eventual mortality, particularly in larval stages. jeb.co.inumc.edu.dz Their mode of action involves the inhibition of chitin (B13524) biosynthesis, a process vital for the structural integrity of the insect's exoskeleton. cenmed.comresearchgate.net

The insecticidal activity of BPUs was first discovered in 1972 with the introduction of diflubenzuron (B1670561). nih.gov Since then, numerous derivatives have been synthesized and commercialized, with BPUs accounting for 3.6% of the global insecticide market in 2011. researchgate.net These compounds are valued in integrated pest management (IPM) programs due to their high efficacy against target pests and generally low toxicity to non-target organisms like mammals. nih.govnih.gov The Insecticide Resistance Action Committee (IRAC) classifies BPUs under Group 15, which includes compounds that inhibit chitin biosynthesis. wikipedia.orgirac-online.org Flucycloxuron (B1672866) is listed among these, highlighting its role as a chitin synthesis inhibitor. wikipedia.orgirac-online.org

Flucycloxuron, like other BPUs, is primarily effective against the larval stages of various insect and mite species. herts.ac.ukcenmed.com Its mechanism involves inhibiting the incorporation of N-acetylglucosamine into chitin, which leads to an abnormal endocuticle and ultimately, failed molting. cenmed.comresearchgate.net

Table 1: Classification and Properties of Flucycloxuron

| Property | Description |

| Chemical Class | Benzoylphenylurea |

| Pesticide Type | Insecticide, Acaricide |

| Mode of Action | Chitin Synthesis Inhibitor (CHS1) |

| IRAC Group | 15 |

| Molecular Formula | C25H20ClF2N3O3 |

| Molecular Weight | 483.89 g/mol |

| CAS Number | 113036-88-7 (for the mixture of isomers) |

Isomeric Considerations and Specificity of (Z)-Flucycloxuron

Flucycloxuron exists as a mixture of two geometric isomers: the (E)-isomer and the (Z)-isomer. herts.ac.ukdrugfuture.com Commercial formulations of flucycloxuron typically contain a mixture of these two isomers, with the ratio varying. herts.ac.ukdrugfuture.com The specific CAS registry number for the (Z)-isomer of flucycloxuron is 94050-53-0. drugfuture.com

The presence of isomers is a critical consideration in pesticide science, as different isomers of a compound can exhibit varying biological activities and environmental fates. For instance, studies on the fungicide dimethomorph (B118703) have shown that its E and Z isomers can have different degradation rates and pathways in the environment. researchgate.net While detailed comparative studies on the specific insecticidal efficacy of the (Z)- and (E)-isomers of flucycloxuron are not extensively available in the provided search results, the existence of these distinct chemical entities is a key aspect of its chemistry. The general product information for flucycloxuron often refers to the properties of the isomeric mixture. drugfuture.com

Table 2: Isomeric Details of Flucycloxuron

| Isomer | CAS Registry Number |

| (E)-Flucycloxuron | 94050-52-9 |

| (Z)-Flucycloxuron | 94050-53-0 |

Source: drugfuture.com

Historical Trajectories and Current Research Landscape of Chitin Synthesis Inhibitors

The development of chitin synthesis inhibitors (CSIs) as a class of insecticides dates back to the 1970s. researchgate.net These compounds represented a novel approach to pest control, targeting a biochemical pathway present in arthropods and fungi but absent in vertebrates, which contributes to their selective toxicity. sci-hub.se

The first generation of CSIs was led by the discovery of diflubenzuron. nih.gov This was followed by the development of other BPUs with improved efficacy and broader spectrums of activity. researchgate.net The primary mode of action of BPUs was long understood to be the inhibition of chitin synthesis, though the precise molecular target was elusive for some time. usda.gov Early research suggested that BPUs interfere with the transport of proteins involved in chitin polymerization. researchgate.net More recent studies have provided compelling evidence that BPUs, along with other CSIs like buprofezin (B33132) and etoxazole (B1671765), directly interact with the chitin synthase (CHS) enzyme itself. pnas.org Specifically, mutations in the chitin synthase 1 (CHS1) gene have been linked to resistance against BPUs. pnas.org

The current research landscape for CSIs continues to evolve. There is ongoing investigation into the precise mechanisms of action and the development of new compounds to manage insect resistance. researchgate.netmdpi.com Research also extends to understanding the broader ecological impact of these insecticides. Furthermore, the potential applications of chitin synthase inhibitors are being explored in other fields, such as medicine, for their antifungal properties. patsnap.com

The historical development of these insecticides has seen a progression from broad-spectrum compounds to more targeted molecules, driven by the need for effective and environmentally compatible pest management strategies. nih.gov The study of specific isomers, such as (Z)-Flucycloxuron, is part of this ongoing refinement in understanding and utilizing these important agricultural chemicals.

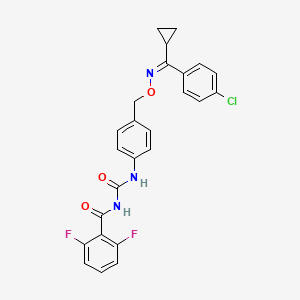

Structure

2D Structure

3D Structure

Properties

CAS No. |

94050-53-0 |

|---|---|

Molecular Formula |

C25H20ClF2N3O3 |

Molecular Weight |

483.9 g/mol |

IUPAC Name |

N-[[4-[[(Z)-[(4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide |

InChI |

InChI=1S/C25H20ClF2N3O3/c26-18-10-8-17(9-11-18)23(16-6-7-16)31-34-14-15-4-12-19(13-5-15)29-25(33)30-24(32)22-20(27)2-1-3-21(22)28/h1-5,8-13,16H,6-7,14H2,(H2,29,30,32,33)/b31-23- |

InChI Key |

PCKNFPQPGUWFHO-SXBRIOAWSA-N |

SMILES |

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl |

Isomeric SMILES |

C1CC1/C(=N/OCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)/C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl |

melting_point |

143.6 °C |

Other CAS No. |

113036-88-7 94050-53-0 |

Pictograms |

Irritant |

Synonyms |

flucycloxuron |

vapor_pressure |

4.05e-10 mmHg |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Studies of Z Flucycloxuron

Stereoselective Synthesis Approaches for (Z)-Isomer Enrichment and Characterization

The biological activity of chiral molecules can vary significantly between different stereoisomers. While commercial Flucycloxuron (B1672866) is often supplied as a mixture of (E) and (Z) isomers, the development of stereoselective synthetic methods is crucial for isolating or enriching the more active isomer, thereby potentially enhancing efficacy and reducing the environmental load. sigmaaldrich.comsigmaaldrich.com

Stereoselective synthesis aims to control the formation of a specific stereoisomer. For compounds with C=N double bonds, such as Flucycloxuron, this involves directing the reaction to favor either the (Z) or (E) configuration. General strategies for stereoselective synthesis of alkenes, which can be analogous to imine synthesis, include the use of specific catalysts, chiral auxiliaries, or controlled reaction conditions (e.g., temperature, solvent) that favor the formation of one isomer over the other. arkat-usa.orgrsc.orgrsc.org For instance, the Claisen-Schmidt condensation has been used for the stereoselective synthesis of (Z)-1,3-diaryl-2-(N-methylanilino)-2-propen-1-ones, demonstrating how specific reaction conditions can yield a high percentage of the (Z)-isomer. arkat-usa.org

The characterization of the (Z)- and (E)-isomers is critical to confirm the success of a stereoselective synthesis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. For example, the spatial arrangement of substituents around the C=N bond in the (Z)-isomer will result in unique chemical shifts and coupling constants in ¹H and ¹³C NMR spectra compared to the (E)-isomer. arkat-usa.orgorgchemres.org The Nuclear Overhauser Effect (NOE) is a particularly powerful NMR technique to elucidate the stereochemistry by observing the spatial proximity of specific protons. arkat-usa.org Other analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to separate and quantify the isomeric mixture. sigmaaldrich.com

Design and Synthesis of Novel (Z)-Flucycloxuron Derivatives

The modification of a lead compound like (Z)-Flucycloxuron is a common strategy in agrochemical research to discover new agents with improved properties, such as enhanced potency, broader spectrum of activity, or better environmental profile. acs.orgmdpi.com The synthesis of novel derivatives often involves the modification of specific functional groups within the parent molecule.

The general synthetic route for benzoylphenylurea (B10832687) derivatives, including Flucycloxuron, typically involves a multi-step process. A common approach is the reaction of a substituted phenyl isocyanate with an appropriately substituted aniline (B41778) or benzohydrazide. nih.gov For instance, novel phenylurea derivatives have been synthesized by reacting 3-aminobenzoic acid ethyl ester with a substituted phenyl isocyanate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a key intermediate. nih.gov

In the context of (Z)-Flucycloxuron, derivatization could target several key areas of the molecule:

The Benzoyl Moiety: Altering the substitution pattern on the 2,6-difluorobenzoyl ring.

The Phenylurea Linker: Introducing different substituents on the central phenyl ring.

The Oxime Ether Group: Modifying the cyclopropyl (B3062369) and 4-chlorophenyl groups attached to the imine carbon.

For example, research into other benzoylphenylureas has shown that introducing an oxime ether group can lead to compounds with excellent larvicidal activities, in some cases exceeding that of Flucycloxuron. acs.org Similarly, the introduction of a pyrimidine (B1678525) moiety into the benzoylurea (B1208200) scaffold has yielded derivatives with significant antifungal and antibacterial properties. mdpi.com The incorporation of thiourea (B124793) groups in place of the urea (B33335) moiety is another explored strategy to enhance biological activity. acs.org

A hypothetical synthetic scheme for a novel (Z)-Flucycloxuron derivative might start with the stereoselective synthesis of the core (Z)-oxime intermediate, followed by coupling with a modified benzoyl isocyanate.

Table 1: Examples of Synthetic Approaches for Benzoylphenylurea Analogs

| Starting Materials | Reaction Type | Resulting Moiety/Derivative | Reference |

| 2,6-Difluorobenzamide | Condensation, Acylation, Thioetherification | Benzoylurea derivatives with a pyrimidine moiety | mdpi.com |

| 3-Aminobenzoic acid ethyl ester, Phenyl isocyanate | Reflux, Hydrazinolysis | Phenylurea derivatives | nih.gov |

| Substituted Thionylhydrazine, CS₂ | Reflux Reaction | 1,3,4-Thiadiazole derivatives | acs.org |

| 2-Acetylthiophene, Dimethylformamide/dimethyl acetal | Condensation | Pyridine and Pyrazoline derivatives | arkat-usa.org |

Structure-Activity Relationship (SAR) Studies in Synthetic Modifications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the design of more effective compounds.

For benzoylphenylurea insecticides, SAR studies have revealed several key insights. The biological activity is highly dependent on the nature and position of substituents on the aromatic rings. walshmedicalmedia.commdpi.com

Substituents on the Benzoyl Ring: The 2,6-disubstitution pattern on the benzoyl ring is often crucial for high insecticidal activity.

Substituents on the Aniline Ring: The nature of the substituent on the aniline part of the molecule can significantly influence the spectrum of activity and potency. For example, in a series of novel pinacolone (B1678379) sulfonamide derivatives, it was found that a trisubstituted phenyl group was more effective than mono- or disubstituted phenyls. mdpi.com

The Bridge Linking the Rings: The urea or thiourea bridge is a critical pharmacophore. Modifications here can drastically alter the compound's properties.

In studies of benzoylphenylureas containing an oxime ether group, it was found that certain derivatives exhibited larvicidal activity against the oriental armyworm that was 5-10 times better than that of the commercial Flucycloxuron. acs.org This highlights the potential for significant improvements in efficacy through targeted structural modifications.

Table 2: SAR Findings in Benzoylphenylurea and Analogous Compounds

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

| Benzoylphenylureas with oxime ether | Varies | Some derivatives showed 5-10 times better larvicidal activity than Flucycloxuron. | acs.org |

| Pinacolone sulfonamide derivatives | Phenyl substitution | Trisubstituted phenyl > disubstituted > monosubstituted for antifungal activity. | mdpi.com |

| Flupyrimin analogs | Arylpyrazole core | Many derivatives showed excellent insecticidal activity against Plutella xylostella. | frontiersin.org |

| Flavonol derivatives with 1,3,4-thiadiazole | Varies | Some compounds showed superior antifungal activity compared to azoxystrobin. | acs.org |

Computational chemistry offers powerful tools to predict the biological activity of novel molecules and to understand their mode of action at a molecular level, thus rationalizing SAR data and guiding further synthetic efforts. researchgate.net

Molecular docking is a widely used computational technique that simulates the binding of a ligand (the insecticide) to the active site of its target protein. researchgate.netimist.ma For benzoylphenylureas, the target is chitin (B13524) synthase. By predicting the binding affinity and the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the compound and the enzyme, researchers can prioritize the synthesis of molecules that are most likely to be potent inhibitors. researchgate.net For instance, computational analyses have been used to predict the gastrointestinal permeability of potential urease inhibitors. researchgate.net

In addition to docking, other computational methods like Density Functional Theory (DFT) can be used to study the electronic properties and reactivity of molecules. imist.masobereva.com These studies can provide insights into the stability of different isomers (like the Z and E isomers) and help to understand the electronic factors that contribute to biological activity. imist.ma Such computational approaches were used to study the interaction of oxadiazole derivatives with the InhA mycobacterial enzyme, helping to confirm the potential mechanism of action. nih.gov

By integrating these computational approaches into the design cycle, the process of discovering novel and more effective (Z)-Flucycloxuron derivatives can be significantly accelerated, reducing the need for extensive and costly trial-and-error synthesis.

Molecular and Cellular Mechanisms of Action of Z Flucycloxuron

Inhibition of Chitin (B13524) Biosynthesis: Molecular Pathways and Targets

(Z)-Flucycloxuron fundamentally interferes with the production of chitin, a key polysaccharide that provides structural support to the arthropod exoskeleton (cuticle). rsc.orgresearchgate.net This interference targets the enzymatic machinery responsible for polymerizing N-acetylglucosamine into long chitin chains, a process indispensable for growth and development. researchgate.net

Impact on Cuticle Formation and Molting Processes in Target Arthropods

The inhibition of CHS1 has profound consequences on the physiological processes of cuticle formation and molting (ecdysis). nih.gov Molting is a critical period in an arthropod's life cycle where it sheds its old, smaller cuticle and forms a new, larger one to accommodate growth. nih.gov This process requires the precisely timed synthesis and deposition of new chitin microfibrils to form the layers of the new procuticle. nih.gov

By blocking chitin synthesis, (Z)-Flucycloxuron prevents the proper formation of these essential cuticular layers. rsc.org The resulting new cuticle is thin, weak, and lacks the structural integrity to withstand the physical stresses of molting or to support the insect's body. nih.govwalshmedicalmedia.com This leads to a failure of ecdysis, where the insect is unable to shed its old exoskeleton, or it dies shortly after due to the malformed new cuticle rupturing. rsc.orgwalshmedicalmedia.com

Biochemical and Physiological Effects on Arthropod Development

The disruption of chitin biosynthesis at the molecular level manifests as severe and lethal developmental defects at the organismal level. These effects are most pronounced during larval stages when molting is frequent. nih.govlifesciencesite.com

Analysis of Developmental Anomalies and Mortality Inductions

Exposure to (Z)-Flucycloxuron and related compounds induces a range of characteristic developmental abnormalities. walshmedicalmedia.com Larvae that undergo a molt after exposure often fail to complete the process, resulting in death. ekb.egredalyc.org Surviving individuals may exhibit severe malformations that impede normal function and ultimately lead to mortality.

Commonly observed anomalies include:

Incomplete Molting : The insect is unable to fully separate from its old exuviae (cuticle), which remains attached to appendages, the abdomen, or mouthparts. walshmedicalmedia.com

Deformed Body Structure : The new, improperly formed cuticle cannot support the body, leading to a twisted or curved shape. ekb.egwalshmedicalmedia.com

Abnormal Wing Development : In nymphs molting to the adult stage, wings may be crumpled or malformed. walshmedicalmedia.com

Cuticle Hardening and Darkening : Treated larvae can show a tanned or hardened cuticle with abnormal black coloration. ekb.eg

These physical deformities prevent feeding and movement, leading to death from starvation or desiccation. researchgate.netufl.edu The failure to complete the life cycle is the ultimate cause of mortality. ekb.eg

Table 2: Developmental Effects of Flucycloxuron (B1672866) on Dysdercus koenigii (Red Cotton Stainer)

| Observation | Description of Anomaly |

|---|---|

| Mortality | High mortality occurred during the nymph-to-adult molt due to the inability to ecdyse. walshmedicalmedia.com |

| Incomplete Ecdysis | The old cuticle (exuviae) remained attached to the abdomen, legs, proboscis, and antennae. walshmedicalmedia.com |

| Morphological Deformity | The body of the insect was deformed and curved. walshmedicalmedia.com |

| Inhibited Adult Emergence | Higher concentrations completely inhibited the emergence of viable adults. walshmedicalmedia.com |

Subcellular and Tissue-Level Responses in Pest Organisms

The effects of (Z)-Flucycloxuron are evident at the tissue and subcellular levels, primarily within the cells responsible for creating the exoskeleton.

Epidermal Cells : The epidermal cell layer, which lies beneath the cuticle, is the primary site of chitin synthesis for the exoskeleton. ekb.eg Ultrastructural analysis of arthropods treated with BPUs reveals abnormal deposition of the procuticular layers by these cells. nih.gov The organized, lamellate structure of a healthy cuticle is lost, replaced by a disorganized and faulty matrix. nih.gov

Midgut Epithelium : In addition to the external cuticle, many insects have a chitin-based peritrophic matrix (PM) that lines the midgut. sci-hub.se This structure protects the midgut epithelial cells from abrasive food particles and pathogens. nih.gov The CHS2 enzyme is responsible for PM chitin synthesis. sci-hub.se While (Z)-Flucycloxuron primarily targets CHS1, related BPUs have been shown to disrupt the formation of the PM, suggesting a potential secondary impact on midgut tissues that could interfere with digestion and nutrient absorption. nih.gov

Cellular Stress : While not specifically detailed for (Z)-Flucycloxuron, pesticide exposure in arthropods can induce broader cellular stress responses. nih.gov The physiological stress caused by molting failure and tissue damage could potentially trigger pathways like oxidative stress, leading to further cellular dysfunction. nih.gov

Mechanisms of Resistance Development to Z Flucycloxuron

Genetic Basis of Resistance in Arthropod Populations

The genetic foundation of resistance to (Z)-Flucycloxuron and other related benzoylphenylurea (B10832687) (BPU) insecticides is primarily associated with modifications at the target site. These alterations reduce the binding affinity of the insecticide, rendering it less effective.

(Z)-Flucycloxuron belongs to the Insecticide Resistance Action Committee (IRAC) Group 15, which acts by inhibiting chitin (B13524) biosynthesis. irac-online.orgirac-online.org The specific molecular target is the enzyme chitin synthase 1 (CHS1). Research has identified key point mutations within the CHS1 gene that are strongly correlated with resistance to BPUs.

One of the most significant mutations is an isoleucine-to-methionine substitution at position 1042 (I1042M) in the CHS1 protein of the diamondback moth, Plutella xylostella. nih.gov The presence of this I1042M mutation is highly correlated with resistance to a range of BPU insecticides, including flucycloxuron (B1672866), diflubenzuron (B1670561), lufenuron (B1675420), and triflumuron. nih.govmdpi.comnih.govmdpi.com The introduction of this specific mutation into the fruit fly, Drosophila melanogaster, using CRISPR/Cas9 gene-editing technology confirmed its role in conferring resistance to BPUs. nih.govmdpi.com

In the two-spotted spider mite, Tetranychus urticae, a different mutation in the same gene region, I1017F (corresponding to I1042 in P. xylostella), has been linked to high levels of resistance to the mite growth inhibitor etoxazole (B1671765). nih.govnih.govresearchgate.net Given the documented cross-resistance between etoxazole and BPUs, CHS1 is considered the crucial target site, and mutations within this gene are a primary mechanism for resistance. nih.govresearchgate.net

Table 1: Key CHS1 Mutations Conferring Resistance to Benzoylureas and Related Compounds

| Arthropod Species | Gene | Mutation | Associated Resistance | Reference |

|---|---|---|---|---|

| Plutella xylostella (Diamondback Moth) | CHS1 | I1042M | Flucycloxuron, Lufenuron, Diflubenzuron, Triflumuron | nih.gov |

| Tetranychus urticae (Two-spotted Spider Mite) | CHS1 | I1017F | Etoxazole, Clofentezine (B1669202), Hexythiazox (B1673234) (cross-resistance implies BPU link) | nih.govresearchgate.net |

| Drosophila melanogaster (Fruit Fly) | CHS1 | I1042M (Introduced) | Benzoylphenylureas (BPUs) | nih.gov |

While specific genome-wide association studies (GWAS) for (Z)-Flucycloxuron resistance are not extensively documented, related research provides strong evidence for the genetic loci involved. Studies on flufenoxuron (B33157), another BPU, suggest that resistance in P. xylostella is inherited as an autosomal and incompletely recessive trait, potentially controlled by more than one locus. ekb.egresearchgate.net

Biochemical Resistance Mechanisms: Detoxification Enzyme Studies

Metabolic resistance occurs when arthropods evolve enhanced abilities to break down or sequester insecticides before they can reach their target site. This is typically achieved through the increased activity of detoxification enzymes.

The involvement of esterases (EST) and glutathione (B108866) S-transferases (GSTs) in conferring resistance to (Z)-Flucycloxuron can vary between arthropod species. In a multi-resistant field strain of Tetranychus urticae that showed a 15-fold resistance to flucycloxuron, increased esterase activity was identified as a contributing factor to detoxification. nih.gov However, in this same strain, GSTs did not appear to play a significant role in the observed resistance. nih.gov

Conversely, studies on the cotton leafworm, Spodoptera littoralis, after selection with flufenoxuron, revealed increased activity of both α-esterases (1.24-fold) and GSTs (1.32-fold) in the resistant strain compared to the susceptible parent strain. ekb.egekb.eg These findings indicate that the specific detoxification pathways utilized can be species-dependent.

Cytochrome P450 monooxygenases (P450s) are a major family of enzymes responsible for the metabolism of a wide range of foreign compounds, including insecticides. nih.govscience-line.com Enhanced P450 activity is a common mechanism of resistance. frontiersin.org Research on a multi-resistant strain of T. urticae with demonstrated resistance to flucycloxuron found 3- to 4-fold higher P450 monooxygenase activity compared to a susceptible laboratory strain. nih.gov This strongly implicates P450-mediated metabolism as a key mechanism in the detoxification of (Z)-Flucycloxuron in this species. nih.gov The correlation between elevated P450 activity and resistance to other insect growth regulators, such as methoxyfenozide, has also been observed in other pests like Helicoverpa armigera. nih.gov

Table 2: Detoxification Enzyme Activity in Arthropod Strains Resistant to Benzoylphenylureas

| Arthropod Species | Compound | Enzyme System | Observed Activity Change in Resistant Strain | Reference |

|---|---|---|---|---|

| Tetranychus urticae | Flucycloxuron | Esterases (EST) | Increased activity | nih.gov |

| Tetranychus urticae | Flucycloxuron | Glutathione S-Transferases (GST) | No significant role observed | nih.gov |

| Tetranychus urticae | Flucycloxuron | Cytochrome P450s (P450) | ~3- to 4-fold higher activity | nih.gov |

| Spodoptera littoralis | Flufenoxuron | α-Esterases | 1.24-fold higher activity | ekb.egekb.eg |

| Spodoptera littoralis | Flufenoxuron | Glutathione S-Transferases (GST) | 1.32-fold higher activity | ekb.egekb.eg |

Cross-Resistance Patterns with Other Insect Growth Regulators (IRAC Group 15 and Beyond)

Cross-resistance occurs when a resistance mechanism selected by one insecticide also provides resistance to other, often chemically related, insecticides. Target-site mutations, in particular, can lead to broad cross-resistance.

Due to the shared mode of action targeting CHS1, significant cross-resistance exists among compounds in IRAC Group 15. irac-online.orgarizona.edu The I1042M mutation in P. xylostella not only confers resistance to flucycloxuron but also to other BPUs like lufenuron and diflubenzuron. nih.gov

More importantly, this mutation can lead to cross-resistance with compounds from different IRAC groups that also affect chitin synthesis, albeit through potentially different interactions with the CHS1 protein. The same I1042M mutation in P. xylostella was found to confer resistance to etoxazole (a thiazole, IRAC Group 10A) and buprofezin (B33132) (a thiadiazine, IRAC Group 16). nih.gov Similarly, studies in T. urticae have documented cross-resistance between clofentezine (IRAC Group 10A) and flucycloxuron. nih.gov

Metabolic cross-resistance can also occur. A flufenoxuron-resistant strain of P. xylostella exhibited some tolerance to insecticides from entirely different classes, including pyrethroids (IRAC Group 3A) and pyrroles (IRAC Group 13), likely due to enhanced activity of broad-spectrum detoxification enzymes. ekb.egresearchgate.net

Table 3: Documented Cross-Resistance Patterns Involving Benzoylphenylureas

| Resistant Species | Selection Compound | Cross-Resistance Observed With | IRAC Group | Reference |

|---|---|---|---|---|

| Plutella xylostella | BPUs (general) | Flucycloxuron, Lufenuron, Triflumuron | 15 | nih.gov |

| Plutella xylostella | BPUs (general) | Etoxazole | 10A | nih.gov |

| Plutella xylostella | BPUs (general) | Buprofezin | 16 | nih.gov |

| Tetranychus urticae | Multi-resistant strain | Flucycloxuron and Clofentezine | 15 and 10A | nih.gov |

| Plutella xylostella | Flufenoxuron | Lambdacyhalothrin, Alphacypermethrin | 3A | ekb.egresearchgate.net |

| Plutella xylostella | Flufenoxuron | Chlorfenapyr | 13 | ekb.egresearchgate.net |

Evolution and Dynamics of Resistance in Field and Laboratory Pest Populations

The development of insecticide resistance is an evolutionary process driven by the intense selection pressure exerted by chemical agents on pest populations. nih.govirac-online.org For (Z)-Flucycloxuron, a member of the benzoylurea (B1208200) class of insecticides that inhibit chitin synthesis, the evolution of resistance in pest populations is a significant concern for its sustained efficacy. The dynamics of this resistance have been observed primarily in the context of cross-resistance, where selection with one pesticide confers resistance to another, often due to a shared mechanism of action or detoxification pathway. nih.gov

Research into the evolution of resistance specifically involving (Z)-Flucycloxuron has focused largely on phytophagous mites, which are notorious for their ability to rapidly develop resistance to acaricides. wsu.eduuva.nl These studies reveal that resistance to (Z)-Flucycloxuron in field populations is often not a result of direct selection with the compound itself, but rather a consequence of extensive use of other mite growth inhibitors and benzoylphenylurea (BPU) insecticides. nih.gov

Field-Evolved Cross-Resistance

Evidence from multiple studies demonstrates that field populations of various mite species exhibit resistance to (Z)-Flucycloxuron due to selection from other compounds. This phenomenon has been documented in several key agricultural pests:

Two-Spotted Spider Mite (Tetranychus urticae) : A field-collected strain (MR-VL) of T. urticae, which had developed strong resistance to bifenthrin, dicofol, and fenbutatin oxide, was screened for cross-resistance to other acaricides. This multi-resistant strain showed a 15-fold resistance ratio (RR) to (Z)-Flucycloxuron when compared to a susceptible laboratory strain. researchgate.net This finding indicates that selection pressures from unrelated chemical classes can sometimes lead to a broad-spectrum resistance that includes benzoylureas like (Z)-Flucycloxuron, likely due to the selection of generalist detoxification mechanisms such as enhanced mono-oxygenase and esterase activity. researchgate.net

European Red Mite (Panonychus ulmi) : Cross-resistance between the mite growth inhibitors hexythiazox, clofentezine, and (Z)-Flucycloxuron has been reported in field populations of P. ulmi. nih.govuva.nl This suggests a common evolutionary path to resistance against these compounds, which, despite structural differences, share a similar mode of action.

Citrus Red Mite (Panonychus citri) : Laboratory selection experiments provide further insight into the dynamics of cross-resistance. A strain of P. citri selected for high resistance to hexythiazox was also found to be cross-resistant to (Z)-Flucycloxuron. nih.gov The study noted that the inheritance of hexythiazox resistance was monogenic and recessive, leading to the hypothesis that a specific target-site mutation, rather than a general detoxification pathway, was responsible for the observed cross-resistance. nih.gov This points to a highly specific evolutionary mechanism where a single genetic change can confer resistance to multiple, structurally diverse compounds that act on the same target site, in this case, chitin synthase 1 (CHS1). nih.gov

The table below summarizes key findings on cross-resistance to (Z)-Flucycloxuron in field-collected or laboratory-selected pest populations.

Table 1: Documented Cases of Cross-Resistance to (Z)-Flucycloxuron in Mite Populations

| Pest Species | Selecting Compound(s) | Resistance Ratio (RR) to (Z)-Flucycloxuron | Context | Source(s) |

|---|---|---|---|---|

| Tetranychus urticae | Bifenthrin, Dicofol, Fenbutatin Oxide | 15 | Field-Collected Multi-Resistant Strain | researchgate.net |

| Panonychus ulmi | Hexythiazox, Clofentezine | Not Quantified | Field-Reported Cross-Resistance | nih.govuva.nl |

Dynamics of Resistance Evolution in Agricultural Settings

The evolution of resistance to benzoylureas in field settings provides a clear example of how agricultural practices drive molecular adaptation in pests. While direct, long-term monitoring studies on (Z)-Flucycloxuron are limited, research on other compounds in the same class, such as diflubenzuron and flufenoxuron, illustrates the typical dynamics.

A study on Culex pipiens mosquitoes found that a resistance-conferring mutation (I1043M) in the chitin synthase gene was detected in rural populations in 1986-1987, a period when diflubenzuron was used in agriculture but not for mosquito control. nih.gov Later, after the compound was introduced for vector control, the resistance allele became widespread in urban and natural areas as well. nih.gov This dynamic demonstrates a two-step process:

Initial Selection: Agricultural use of benzoylureas selects for resistance alleles in pest populations in and around treated fields.

Wider Dissemination: Subsequent or concurrent use in other contexts (e.g., public health) or the natural migration of resistant individuals can spread the resistance alleles across a broader landscape. nih.gov

This model suggests that the presence and frequency of resistance to (Z)-Flucycloxuron in any given area are likely influenced by the historical and current use of other benzoylurea insecticides and mite growth inhibitors on nearby crops. The pest population dynamics are therefore shaped not just by direct selection but by a wider "chemical landscape" that promotes the survival and spread of individuals with specific resistance mechanisms, such as mutations in the CHS1 gene. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (Z)-Flucycloxuron |

| Abamectin |

| Acequinocyl |

| Amitraz |

| Azocyclotin |

| Bifenazate |

| Bifenthrin |

| Bromopropylate |

| Chlorfenapyr |

| Clofentezine |

| Cyantraniliprole |

| Dicofol |

| Diflubenzuron |

| Dimethoate |

| Emamectin benzoate |

| Etoxazole |

| Fenbutatin oxide |

| Flubendiamide |

| Flufenoxuron |

| Hexythiazox |

| Indoxacarb |

| Lufenuron |

| Novaluron |

| Spinosad |

| Spirodiclofen |

| Tebufenpyrad |

Environmental Behavior and Ecotoxicological Research of Z Flucycloxuron

Environmental Fate and Persistence Studies

The environmental fate of a pesticide is dictated by a variety of physical, chemical, and biological processes that influence its transport, transformation, and persistence in the environment.

Flucycloxuron (B1672866) is susceptible to degradation in the environment through processes such as hydrolysis and photolysis. herts.ac.ukmdpi.com The rate of these degradation processes is influenced by environmental factors like pH, temperature, and the presence of sunlight. nih.govanalis.com.my

Hydrolysis: In aqueous environments, the stability of flucycloxuron is pH-dependent. The hydrolysis half-life (DT₅₀), which is the time it takes for half of the compound to degrade, is approximately 28 days at 20°C and a neutral pH of 7. herts.ac.uk

Photolysis: Flucycloxuron can also be broken down by sunlight in a process called photolysis. The aqueous photolysis half-life at pH 7 is reported to be 18 days. herts.ac.uk

The degradation of pesticides like flucycloxuron in soil and water generally follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. nih.govresearchgate.net

| Degradation Process | Half-Life (DT₅₀) | Conditions |

| Aqueous Hydrolysis | 28 days | 20°C, pH 7 |

| Aqueous Photolysis | 18 days | pH 7 |

Interactive Table: Click on headers to sort data.

The degradation of flucycloxuron results in the formation of various transformation products or metabolites. whiterose.ac.uknih.gov Identifying and characterizing these metabolites is crucial for a comprehensive environmental risk assessment, as they may also possess biological activity or persist in the environment. nih.govnih.gov Advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry are instrumental in identifying these degradation products in environmental samples. nih.govresearchgate.neteuropa.eu

While specific metabolites of (Z)-flucycloxuron are not detailed in the provided search results, the general degradation pathways for benzoylphenylurea (B10832687) insecticides often involve the cleavage of the urea (B33335) bridge and subsequent transformations of the resulting aniline (B41778) and benzoic acid derivatives.

The potential for a pesticide to move through the soil profile and contaminate groundwater is a significant environmental concern. herts.ac.uk Flucycloxuron has a low aqueous solubility, which generally suggests a lower potential for leaching. herts.ac.uk However, its persistence in soil can vary depending on local environmental conditions. herts.ac.uk While it is not expected to be persistent in water, it may persist in soil. herts.ac.uk The strong adsorption of flucycloxuron to soil particles can limit its mobility, but it also creates a potential for transport via soil erosion and surface runoff. herts.ac.uk

Ecotoxicological Impact on Non-Target Organisms and Ecosystems

The use of pesticides can have unintended consequences for organisms that are not the intended target. researchgate.netnih.govflvc.org

Flucycloxuron exhibits high toxicity to aquatic organisms. herts.ac.ukherts.ac.uk This is a common characteristic of benzoylphenylurea insecticides, which can interfere with the molting process of crustaceans and other aquatic invertebrates. nih.gov

Daphnia: The acute toxicity to Daphnia magna, a small planktonic crustacean, is particularly high. herts.ac.uknih.govsemanticscholar.org These organisms are a critical component of freshwater food webs, and their decline can have cascading effects on the ecosystem.

Fish: The chronic ecotoxicity to fish is also considered high. herts.ac.uk While acute toxicity may be lower, long-term exposure to even low concentrations can have adverse effects on fish populations. researchgate.net

| Organism Group | Toxicity Level |

| Fish (Chronic) | High |

| Daphnia (Acute) | High |

Interactive Table: Click on headers to sort data.

In contrast to its aquatic toxicity, flucycloxuron generally shows low toxicity to terrestrial species. herts.ac.ukherts.ac.uk

Bees: The toxicity of flucycloxuron to bees is reported to be low. herts.ac.uk This is a positive attribute, as bees are essential pollinators for many crops and wild plants.

Earthworms and Soil Microorganisms: The impact on soil organisms like earthworms and microorganisms is also considered to be low. mdpi.comenvirobiotechjournals.com These organisms play vital roles in maintaining soil health and fertility through processes like decomposition and nutrient cycling. mdpi.com

Bioaccumulation and Bioconcentration Research in Non-Human Biota

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from all routes of exposure, including water, food, and sediment, leading to a concentration in the organism that is higher than in the surrounding environment. researchgate.net A specific component of this is bioconcentration, which describes the accumulation of a substance from water alone. wikipedia.org The potential for a chemical to bioaccumulate is often indicated by its physicochemical properties, such as its octanol-water partition coefficient (Kow) and water solubility. fao.org Substances with a high log Kow (typically >3) and low water solubility are more likely to accumulate in the fatty tissues of organisms. wikipedia.orgfao.org

(Z)-Flucycloxuron exhibits physical and chemical properties that suggest a potential for bioaccumulation. It has a very low aqueous solubility and a high octanol-water partition coefficient (AlogP), a surrogate for Kow. lilab-ecust.cndrugfuture.com The Pesticide Properties Database (PPDB) assigns it a high alert for its potential for particle-bound transport, indicating it is likely to adsorb to sediment and organic matter in aquatic systems. herts.ac.uk

Physicochemical Properties of Flucycloxuron Relevant to Bioaccumulation Potential

| Property | Value | Source |

|---|---|---|

| AlogP (Octanol-Water Partition Coefficient) | 5.657 | lilab-ecust.cn |

| Water Solubility (at 20°C) | <1 mg/L | drugfuture.com |

| Vapor Pressure (at 20°C) | <4.4 mPa | drugfuture.com |

Impacts on Biodiversity and Ecosystem Services

The ecotoxicological effects of a pesticide on individual species can scale up to impact entire communities and the essential services their ecosystems provide. inrae.frinrae.fr Flucycloxuron's mode of action—inhibiting chitin (B13524) synthesis—makes it particularly toxic to aquatic invertebrates like crustaceans and the larval stages of insects, which are non-target organisms in aquatic environments. herts.ac.ukwikipedia.org Data from ecotoxicology databases confirm this high toxicity, with an acute EC50 (48 hours) for aquatic invertebrates reported as low as 0.00027 mg/L. lilab-ecust.cn

This high toxicity to invertebrates is the primary driver of flucycloxuron's potential impacts on biodiversity. Aquatic invertebrates, particularly insects such as stoneflies, mayflies, and caddisflies, are fundamental components of stream and river ecosystems. technologynetworks.com Studies on the general effects of pesticides have shown that contamination can lead to a significant reduction in the abundance and number of these sensitive species, causing a major shift in community structure. nih.govresearchgate.net Research has demonstrated that pesticide contamination can reduce the regional diversity of invertebrates in streams by up to 42%. technologynetworks.com Given its mechanism of action, flucycloxuron would be expected to contribute to the decline or elimination of sensitive arthropod populations in contaminated waters.

The loss of this invertebrate biodiversity has direct consequences for ecosystem services, which are the benefits humans derive from ecosystems. inrae.fr Many aquatic invertebrates are "shredders" that play a critical role in breaking down leaf litter and other organic matter, a vital process for nutrient cycling in streams. researchgate.net Field studies have demonstrated that pesticide stress, by reducing the abundance of these key organisms, can significantly slow down leaf-litter breakdown rates. nih.gov This functional impairment can alter the energy flow and nutrient availability throughout the aquatic food web. nih.gov The decline of invertebrate populations also reduces the food source available for higher trophic levels, including fish and birds, potentially leading to broader ecosystem disruption. technologynetworks.com

Advanced Analytical Methodologies for Z Flucycloxuron Detection and Quantification

Chromatography-Mass Spectrometry Techniques (LC-MS/MS, GC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the cornerstone techniques for the analysis of (Z)-Flucycloxuron. tandfonline.comnih.gov These methods provide high selectivity and sensitivity, making them ideal for detecting residues in complex mixtures. LC-MS/MS is particularly well-suited for analyzing thermally labile and less volatile compounds like Flucycloxuron (B1672866). sigmaaldrich.commdpi.com GC-MS/MS serves as a complementary technique, especially for multi-residue methods that include a broader range of pesticides with varying chemical properties. tandfonline.comlcms.cz The selection between LC-MS/MS and GC-MS/MS often depends on the specific matrix, the other pesticides being analyzed simultaneously, and the required sensitivity. tandfonline.com For instance, LC-MS/MS is frequently used for analyzing Flucycloxuron in edible Chinese traditional herbs. sigmaaldrich.com

The core principle of these techniques involves separating the target analyte from other components in the sample using chromatography, followed by ionization and detection using tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the parent ion and its specific fragment ions (product ions) generated through collision-induced dissociation. This process, known as Multiple Reaction Monitoring (MRM), ensures highly specific and quantifiable detection, minimizing the likelihood of false positives. nih.gov

| Technique | Principle | Primary Application for (Z)-Flucycloxuron | Key Advantages |

| LC-MS/MS | Separates compounds based on their interaction with a stationary phase and a liquid mobile phase, followed by ionization (e.g., ESI) and MS/MS detection. | Analysis of residues in a wide range of agricultural products (fruits, vegetables, herbs) and environmental samples (water). sigmaaldrich.commdpi.commdpi.com | High sensitivity, suitable for non-volatile and thermally unstable compounds, robust for complex matrices. mdpi.com |

| GC-MS/MS | Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase, followed by ionization (e.g., EI) and MS/MS detection. | Part of multi-residue methods covering a broad spectrum of pesticides, including those more amenable to gas chromatography. tandfonline.comlcms.cz | Excellent separation for volatile and semi-volatile compounds, provides complementary data to LC-MS/MS. tandfonline.com |

The development of multi-residue methods allows for the simultaneous analysis of hundreds of pesticides, including (Z)-Flucycloxuron, in a single run, offering significant efficiency gains. mdpi.comgcms.cz A critical component of these methods is the sample preparation step, for which the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol has become widely adopted. mdpi.comgcms.cz The standard QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). mdpi.comresearchgate.net

Method validation is performed according to internationally recognized guidelines, such as the SANTE guidelines from the European Commission, to ensure the method is fit for purpose. mdpi.comgcms.czresearchgate.net Key validation parameters include:

Linearity: Assessed by analyzing matrix-matched calibration standards at multiple concentration levels to ensure a proportional response. mdpi.commdpi.com

Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision, often set at 10 µg/kg for many pesticides. mdpi.comgcms.cz

Accuracy (Recovery): Determined by analyzing samples spiked with a known concentration of the analyte. Recoveries are typically expected to be within the 70-120% range. researchgate.netresearchgate.net

Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements, which should generally be below 20%. gcms.czresearchgate.net

For complex or high-fat matrices, modifications to the standard QuEChERS protocol are often necessary. scienceopen.comhosmed.fi This can involve adjusting the solvent, using different salt combinations, or employing specialized d-SPE sorbents like C18, graphitized carbon black (GCB), or Z-Sep to remove interfering matrix components such as pigments and lipids. mdpi.comresearchgate.net

The validated chromatography-mass spectrometry methods are routinely applied to detect (Z)-Flucycloxuron residues in a diverse range of complex sample types.

Agricultural Matrices: Analysis in agricultural commodities is essential for food safety. QuEChERS-based LC-MS/MS and GC-MS/MS methods have been successfully applied to various matrices, including:

High water content produce: Such as cucumbers, tomatoes, and lettuce. mdpi.comgcms.cz

Fruits: Including apples and oranges. mdpi.com

Complex and high-fat commodities: Such as coffee, cocoa beans, and dried hops, which often require optimized cleanup steps to remove lipids and other interferences. hosmed.firesearchgate.net

Herbs and Teas: Which can contain complex mixtures of natural compounds. lcms.czsigmaaldrich.com

Environmental Matrices: Monitoring for (Z)-Flucycloxuron in the environment helps to assess its potential impact on ecosystems. Analytical methods have been developed for:

Surface Water: Where QuEChERS has been adapted for the extraction of fungicides and other pesticides from water samples. mdpi.com

Biomonitors: Organisms like odonate nymphs (dragonfly larvae) can be analyzed to study the bioaccumulation of pesticides in aquatic food chains. researchgate.net

A significant challenge in analyzing complex matrices is the "matrix effect," where co-extracted compounds interfere with the analyte's ionization in the mass spectrometer, leading to signal suppression or enhancement. nih.govjst.go.jp To compensate for this, analysts often use matrix-matched calibration standards or stable isotope-labeled internal standards (SIL-IS) to improve the accuracy and reliability of quantification. nih.govjst.go.jp

| Matrix Type | Example Matrices | Analytical Challenges | Mitigation Strategy |

| Agricultural | Fruits, Vegetables, Tea, Coffee, Hops lcms.czsigmaaldrich.commdpi.comhosmed.firesearchgate.net | High content of pigments, sugars, lipids, and other co-extractives. | Modified QuEChERS with specific d-SPE sorbents (C18, GCB, Z-Sep). mdpi.comresearchgate.net |

| Environmental | Surface Water, Odonate Nymphs mdpi.comresearchgate.net | Low analyte concentrations, presence of humic acids and other organic matter. | Sample pre-concentration, optimized extraction, use of sensitive instrumentation. mdpi.com |

| General | All complex matrices | Matrix effects (ion suppression/enhancement). | Matrix-matched calibration, use of stable isotope-labeled internal standards. nih.govjst.go.jp |

Spectroscopic and Other Advanced Detection Techniques for Trace Analysis

While chromatography-mass spectrometry is the dominant approach, other advanced analytical techniques can be employed for screening purposes. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), represent a potential alternative for the rapid screening of benzoylphenylurea (B10832687) compounds. acs.org A compound-specific ELISA was developed for the related compound flufenoxuron (B33157), achieving a half-maximal inhibitory concentration (IC₅₀) of 2.4 ppb. acs.org Such assays are based on the highly specific binding of an antibody to the target analyte (or a related hapten). They can be valuable for high-throughput screening of many samples, with positive results then confirmed by a reference method like LC-MS/MS. acs.org However, information specifically on an ELISA for (Z)-Flucycloxuron is limited.

Development of Reference Standards and Certified Materials for Research

The availability of high-purity analytical reference standards is a prerequisite for any quantitative analysis. These standards are essential for the positive identification of (Z)-Flucycloxuron and for the preparation of accurate calibration curves to quantify its presence in samples. sigmaaldrich.comgcms.cz

Several suppliers provide certified reference materials (CRMs) for Flucycloxuron, often as a mixture of its (E) and (Z) isomers. sigmaaldrich.comsigmaaldrich.comlgcstandards.com These materials are produced by accredited manufacturers, some under quality systems like ISO 17034, which guarantees their identity, purity, and stability. lgcstandards.com The certificate of analysis accompanying these standards provides crucial information for the user. sigmaaldrich.com

Furthermore, the use of stable isotope-labeled internal standards is a critical component of modern analytical methods, particularly for LC-MS/MS. nih.govjst.go.jp For the benzoylphenylurea class, standards like flufenoxuron-d3 are available. jst.go.jp These labeled compounds have nearly identical chemical and physical properties to the native analyte but a different mass. By adding a known amount of the SIL-IS to the sample at the beginning of the analytical procedure, it can be used to correct for variations in extraction recovery and to compensate for matrix effects, thereby significantly improving the accuracy and precision of the results. nih.govjst.go.jp

Theoretical and Computational Studies of Z Flucycloxuron

Molecular Modeling and Docking Studies of Target Interactions

(Z)-Flucycloxuron, a member of the benzoylphenylurea (B10832687) (BPU) class of insecticides, functions by disrupting the synthesis of chitin (B13524), an essential component of the insect exoskeleton. herts.ac.uk The primary molecular target of BPUs is the enzyme chitin synthase (CHS). herts.ac.ukherts.ac.uk Molecular modeling and docking are computational techniques used to predict how a ligand (like Flucycloxuron) binds to the active site of its target protein (CHS), providing a three-dimensional view of the interaction at an atomic level. mdpi.comnih.gov

Docking studies on BPU insecticides reveal that their binding affinity is driven by specific molecular interactions within the chitin synthase active site. These interactions typically include hydrogen bonds and pi-pi stacking, which stabilize the ligand-protein complex and inhibit the enzyme's function. acs.orgnih.gov For instance, research on the resistance of the diamondback moth (Plutella xylostella) to BPUs has utilized homology modeling and molecular docking to understand how mutations in the target protein affect insecticide binding. acs.orgnih.gov

A significant finding relevant to Flucycloxuron (B1672866) is the identification of a mutation, I1042M, in the chitin synthase gene (CHSA) of P. xylostella. mdpi.com This specific amino acid substitution has been shown to confer resistance to a range of BPU insecticides, including Flucycloxuron, lufenuron (B1675420), and diflubenzuron (B1670561). mdpi.comsemanticscholar.org Molecular docking analyses suggest that this mutation alters the binding pocket, reducing the binding affinity of the insecticide and thus diminishing its inhibitory effect. semanticscholar.org

Beyond its primary target, Flucycloxuron has also been used as a reference compound or positive control in docking studies against other insect targets. In one study, it was used in a virtual screening workflow to identify potential dual-action inhibitors of both chitin synthase and juvenile hormone receptors, another critical pathway for insect growth regulation. mdpi.comnih.gov

Table 1: Key Molecular Interactions and Docking Insights for Benzoylurea (B1208200) Insecticides

| Interaction Type | Description | Relevance to (Z)-Flucycloxuron |

|---|---|---|

| Target Enzyme | Chitin Synthase (CHS) | Primary site of action for inhibiting insect exoskeleton formation. herts.ac.ukherts.ac.uk |

| Binding Interactions | Hydrogen Bonding, Pi-Pi Stacking | Stabilize the insecticide within the CHS active site, crucial for inhibitory activity. acs.orgnih.gov |

| Resistance Mutation | I1042M in CHSA | Reduces binding affinity of Flucycloxuron and other BPUs, leading to resistance. mdpi.comsemanticscholar.org |

| Docking Score | - | Used to rank potential inhibitors; Flucycloxuron has been used as a benchmark compound in screening studies. mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that correlates the structural or physicochemical properties of a group of chemicals with their biological activity. pops.int For insecticides, QSAR models are developed to predict the insecticidal potency of new compounds based on their molecular structure before they are synthesized, saving time and resources. nih.gov

While specific QSAR models focusing exclusively on (Z)-Flucycloxuron are not widely published, numerous studies have been conducted on the broader class of benzoylurea insecticides. researchgate.netacs.org These analyses have identified several key molecular descriptors that influence the insecticidal activity of BPUs.

A general QSAR model for a series of compounds can be expressed by the equation: Activity = f (Molecular Descriptors)

Key findings from QSAR studies on benzoylureas indicate that:

Molecular Hydrophobicity (LogP): This is often an important factor influencing how the insecticide is absorbed and transported to the target site. researchgate.net

Steric and Electronic Properties: The size, shape, and electronic characteristics of substituent groups on the phenyl rings are critical. For example, SAR analysis has shown that substitutions at specific positions of the phenyl ring with halogens can enhance activity. acs.org

Topological and Quantum-Chemical Descriptors: Properties like dipole moment and radius of gyration can also play a significant role in determining the biological activity.

Flucycloxuron itself has been used as a reference compound in the development of QSAR models for other insect growth regulators, confirming its place within this analytical framework. nih.gov A study focusing on benzoylphenylurea analogs selected a dataset of related structures to build a QSAR model aimed at identifying compounds with excellent larvicidal activity. nih.gov

Table 2: Common Descriptors Used in QSAR Models for Benzoylurea Insecticides

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule, affecting absorption and transport. researchgate.net |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | |

| Electronic | Hammett Constants (σ), Dipole Moment | Describe the electron-donating or electron-withdrawing nature of substituents and overall molecular polarity. |

| Steric / Size | Sterimol Parameters, Molecular Weight | Quantify the size and shape of substituents and the overall molecule. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Numerical values derived from the graph representation of the molecule, encoding information about size, shape, and branching. |

Environmental Fate Prediction Models and Simulation

Predicting the environmental fate of a pesticide—its persistence, mobility, and potential for accumulation—is crucial for risk assessment. Computational models are essential tools for this purpose, simulating the behavior of chemicals in soil, water, and air. acs.orgfrontiersin.org These models use the physicochemical properties of a compound as inputs to predict its environmental concentrations over time. epa.gov

Flucycloxuron is characterized by very low aqueous solubility and low volatility. herts.ac.uk It is not expected to be persistent in aquatic systems due to degradation but may persist in soil. herts.ac.uk A key parameter for predicting environmental distribution is the octanol-water partition coefficient (Log Kow), which indicates a compound's potential to bioaccumulate in organisms. The related compound flufenoxuron (B33157) has a high Log Kow of 6.16 and an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1.3 x 10⁴, which indicates it is expected to be immobile in soil and not leach into groundwater. herts.ac.uknih.gov

Several models are used by regulatory agencies like the U.S. Environmental Protection Agency (EPA) to assess pesticide fate: epa.gov

PWC (Pesticide in Water Calculator): Simulates pesticide transport from land to water bodies.

KABAM (K-oc-based Aquatic Bio-Accumulation Model): Estimates the bioaccumulation of hydrophobic pesticides in aquatic food webs. epa.gov

PRZM (Pesticide Root Zone Model): Simulates chemical movement in the unsaturated soil system. acs.org

These models would take the properties of (Z)-Flucycloxuron to simulate its environmental behavior. The high Log Kow and Koc values suggest that models like KABAM would predict a high potential for bioaccumulation, while models like PRZM would predict limited leaching through the soil profile. The degradation half-life in soil and water, influenced by factors like photolysis and microbial activity, is another critical input for these simulations. frontiersin.orgpops.int

Table 3: Physicochemical Properties of Flucycloxuron/Flufenoxuron Used in Environmental Fate Models

| Property | Value (Flufenoxuron) | Significance for Modeling | Source |

|---|---|---|---|

| Water Solubility | 1.36 x 10⁻⁶ g/L (very low) | Affects dissolution and transport in water; low value limits mobility in runoff. | epa.gov |

| Log Kow | 6.16 | High value indicates a strong tendency to partition into lipids, suggesting high bioaccumulation potential. | nih.gov |

| Koc (Soil Adsorption) | ~1.3 x 10⁴ (Estimated) | High value indicates strong binding to soil organic matter, leading to low mobility and leaching potential. | nih.gov |

| DT₅₀ in Water (Photolysis) | Rapid | Indicates that sunlight is a key degradation pathway in aquatic environments. | herts.ac.uk |

| DT₅₀ in Soil | Moderately Persistent | Determines how long the compound remains in the soil compartment. | herts.ac.uk |

Note: Data for the closely related compound Flufenoxuron is often used as a proxy due to structural similarity.

In Silico Screening and Design of Enhanced Biocidal Agents

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those with a high probability of having a desired biological activity. nih.govmdpi.com This approach, which includes techniques like virtual screening and pharmacophore modeling, accelerates the discovery of new and improved biocidal agents. nih.govmdpi.com

For benzoylurea insecticides, these techniques are applied to:

Discover Novel Scaffolds: Virtual screening can identify entirely new chemical structures that are predicted to bind to chitin synthase, offering alternatives to existing chemistries. mdpi.com

Optimize Existing Compounds: By understanding the structure-activity relationships, new analogs of (Z)-Flucycloxuron can be designed with potentially higher potency, greater selectivity, or improved environmental profiles.

Overcome Resistance: A key application is the design of insecticides that are effective against resistant pest populations. For example, knowing that the I1042M mutation in chitin synthase confers resistance to Flucycloxuron, computational models can be used to design new molecules that can effectively bind to the mutated enzyme. mdpi.comsemanticscholar.org

One strategy for designing enhanced agents is based on bipartite models of receptor binding sites, where new functional groups are added to the basic benzoylurea structure to create additional interactions with the target, thereby improving binding and activity. benthamdirect.comeurekaselect.com Furthermore, pharmacophore modeling can be used to define the essential three-dimensional arrangement of chemical features required for activity. In one such study, Flucycloxuron was used as a weaker-binding reference compound to help define a pharmacophore model for highly potent insect growth inhibitors, demonstrating how these models can filter for superior candidates. mdpi.comnih.gov

The process of in silico design is iterative, involving computational design, chemical synthesis, and biological testing, with the results feeding back to refine the computational models for the next round of design.

Future Research Directions and Sustainable Management Perspectives

Integration of Molecular Biology and Omics Technologies in Research

The advent of molecular biology and "omics" technologies offers unprecedented opportunities to dissect the intricate mechanisms of insecticide action and resistance. For Flucycloxuron (B1672866), (Z)-, a member of the benzoylurea (B1208200) class of insecticides that inhibit chitin (B13524) synthesis, these advanced research avenues can provide critical insights. cenmed.comjeb.co.inherts.ac.uk

Molecular Biology:

Future molecular biology research should focus on elucidating the precise binding site of Flucycloxuron, (Z)- on chitin synthase, the target enzyme. herts.ac.uk While it is known to inhibit this enzyme, the specific molecular interactions remain a key area for investigation. Techniques such as site-directed mutagenesis and X-ray crystallography could reveal the amino acid residues crucial for its inhibitory activity. This knowledge is fundamental for the rational design of new, more potent, and selective benzoylurea insecticides. acs.orgnih.gov Furthermore, understanding the genetic basis of target-site insensitivity in resistant pest populations is a critical area of study.

Omics Technologies:

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the physiological response of pests to Flucycloxuron, (Z)- exposure.

Genomics: Whole-genome sequencing of susceptible and resistant pest strains can identify single nucleotide polymorphisms (SNPs), gene duplications, or other genomic alterations associated with resistance.

Transcriptomics: RNA-sequencing (RNA-Seq) can reveal changes in gene expression profiles upon exposure to Flucycloxuron, (Z)-. This can help identify detoxification genes, such as those encoding cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and ATP-binding cassette (ABC) transporters, that are upregulated in response to the insecticide. acs.orgnih.govnih.gov

Proteomics: Comparative proteomic studies can identify proteins that are differentially expressed in resistant individuals, providing further clues into the mechanisms of resistance and potential biomarkers for monitoring.

Metabolomics: Analyzing the metabolic profile of pests can uncover how Flucycloxuron, (Z)- affects key metabolic pathways and how resistant insects may alter their metabolism to survive exposure.

Integrating these omics datasets can lead to the development of predictive models for resistance evolution and the identification of novel targets for insecticide development. nih.gov

Development of Novel Resistance Management Strategies

The development of resistance is a significant threat to the long-term efficacy of any insecticide, including those in the benzoylurea class. jeb.co.in While Flucycloxuron is now considered largely obsolete in some regions, understanding and developing novel resistance management strategies remains crucial where it or similar compounds are still in use or may be considered in the future. herts.ac.uk

Future strategies should move beyond traditional rotation of insecticides and embrace a more integrated and proactive approach.

Key Research Areas:

Monitoring and Early Detection: Developing rapid and sensitive molecular diagnostic tools to detect resistance-associated alleles in pest populations at an early stage is essential. This would allow for timely adjustments to management practices before resistance becomes widespread.

Synergist Development: Research into compounds that can inhibit the key detoxification enzymes identified through omics studies could lead to the development of synergists. These synergists, when co-formulated with Flucycloxuron, (Z)-, could restore its efficacy against resistant populations.

Negative Cross-Resistance: Investigating the phenomenon of negative cross-resistance, where resistance to one insecticide confers hypersensitivity to another, could lead to the design of highly effective insecticide rotation programs.

RNA interference (RNAi): The potential of RNAi-based strategies to silence genes essential for insecticide resistance is a promising area of research. acs.orgnih.gov Developing methods for the field application of RNAi could offer a highly specific and environmentally benign approach to resistance management.

Advanced Environmental Monitoring and Remediation Research

Ensuring the environmental sustainability of pesticide use requires robust monitoring and effective remediation techniques. While Flucycloxuron has low aqueous solubility and is not expected to be persistent in water, it may persist in soil under certain conditions. herts.ac.uk

Advanced Monitoring:

Future research should focus on developing more sensitive, rapid, and cost-effective analytical methods for detecting Flucycloxuron, (Z)- and its metabolites in various environmental matrices.

Advanced Chromatographic Techniques: The use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS) can provide high sensitivity and selectivity for the detection of Flucycloxuron residues. cenmed.comekb.egmdpi.com

Biosensors: The development of biosensors, including enzyme-based and immunosensors, offers the potential for rapid, on-site monitoring of environmental samples. nih.gov

Passive Sampling: Utilizing passive sampling devices can provide time-integrated concentrations of Flucycloxuron in water bodies, offering a more comprehensive picture of environmental exposure.

Remediation Research:

Investigating and developing effective remediation strategies for soils and water contaminated with benzoylurea insecticides is crucial.

Bioremediation: Research into the identification and application of microorganisms capable of degrading Flucycloxuron, (Z)- holds significant promise for the cleanup of contaminated sites. mdpi.comresearchgate.netresearchgate.net This includes both bioaugmentation (introducing specific microbes) and biostimulation (enhancing the activity of indigenous microbes).

Phytoremediation: Exploring the potential of certain plant species to take up and metabolize Flucycloxuron, (Z)- from contaminated soil and water is another sustainable remediation approach. researchgate.net

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as ozonation, Fenton processes, and photocatalysis, for the degradation of Flucycloxuron, (Z)- in water treatment systems is warranted. mdpi.comresearchgate.net

Exploration of Synergistic Interactions with Other Biocontrol Agents

Integrating chemical and biological control methods is a cornerstone of modern Integrated Pest Management (IPM). acs.org Exploring the synergistic interactions between Flucycloxuron, (Z)- and various biocontrol agents can enhance pest control efficacy while reducing the reliance on synthetic insecticides.

Entomopathogenic Fungi:

Studies on other benzoylurea insecticides, such as flufenoxuron (B33157), have shown synergistic effects when combined with entomopathogenic fungi like Beauveria bassiana. researchgate.net The insecticide can weaken the insect's cuticle, making it more susceptible to fungal infection. Future research should specifically investigate the compatibility and potential for synergy between Flucycloxuron, (Z)- and various strains of entomopathogenic fungi, such as Metarhizium and Beauveria species, against key target pests. researchgate.netpakbs.orgbiorxiv.org

Entomopathogenic Bacteria:

The compatibility of Flucycloxuron, (Z)- with entomopathogenic bacteria, such as Bacillus thuringiensis (Bt), needs to be thoroughly evaluated. While some studies have shown compatibility between pesticides and Bacillus species, the specific interactions with Flucycloxuron, (Z)- are not well-documented. scielo.br It is important to assess whether the insecticide affects the viability and virulence of the bacterial agent and if combined applications result in additive or synergistic pest mortality. The potential for resistance development to both agents when used in combination also needs to be considered. researchgate.net

Predators and Parasitoids:

Q & A

Q. Basic Research Focus

- Baseline susceptibility : Establish LC₉₅ values for field-collected populations using WHO-recommended bioassay methods.

- Selection pressure experiments : Expose successive generations to sublethal doses (e.g., LC₂₅) and track resistance ratios (RR = LC₅₀ of selected strain / LC₅₀ of susceptible strain).

- Molecular markers : Use RNA-seq to identify overexpression of chitin synthase or detoxification genes (e.g., CYP450s) .

What analytical techniques are critical for characterizing the (Z)-isomer’s environmental stability and degradation products?

Q. Advanced Research Focus

- Chromatography : HPLC-MS/MS to quantify (Z)-isomer residues in soil/water matrices.

- Photodegradation studies : Expose samples to simulated sunlight (λ = 290–400 nm) and track half-life using first-order kinetics.

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or hydrolyzed byproducts. Reference EPA guidelines for environmental fate studies .

How can flucycloxuron be integrated into multi-trophic studies to assess its ecological impact beyond target pests?

Q. Advanced Research Focus

- Food web modeling : Incorporate flucycloxuron’s LC₅₀ data into Ecopath or similar software to simulate impacts on predator-prey dynamics.

- Microcosm/mesocosm experiments : Test indirect effects on soil microbiota (e.g., chitinolytic bacteria) and beneficial arthropods (e.g., Apis mellifera). Use metabarcoding for community-level analysis .

What statistical approaches are recommended for analyzing time-dependent efficacy data in flucycloxuron trials?

Q. Basic Research Focus

- Repeated-measures ANOVA : Compare mortality rates across post-treatment intervals (e.g., 7, 20, 34, 50 days) .

- Survival analysis : Kaplan-Meier curves with log-rank tests to evaluate differences in pest population decline between treatments.

- Probable error (PE) : Calculate PE for control and treated groups to confirm significance () .

How does the stereochemistry of flucycloxuron (Z vs. E isomers) influence its bioactivity, and what chiral separation methods are validated for isomer-specific studies?

Q. Advanced Research Focus

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak®) with polar organic mobile phases for isomer resolution.

- Bioactivity assays : Compare LC₅₀ values of isolated (Z) and (E) isomers against model species (e.g., Tribolium castaneum). Publish enantiomeric excess (ee) data to clarify structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.